molecular formula C10H10Cl2O2 B1432088 Methyl 3-(2,6-dichlorophenyl)propanoate CAS No. 178063-41-7

Methyl 3-(2,6-dichlorophenyl)propanoate

Cat. No.: B1432088
CAS No.: 178063-41-7
M. Wt: 233.09 g/mol
InChI Key: QSHVPQLGWLNHEC-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-dichlorophenyl)propanoate: is an organic compound characterized by its molecular structure, which includes a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions, and a propanoate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: One common method involves the esterification of 3-(2,6-dichlorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

  • Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of benzene with 2,6-dichlorobenzoyl chloride followed by reduction and esterification.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often synthesized using a batch process where reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and catalyst concentration) are carefully controlled to optimize yield and purity.

  • Continuous Process: Some production facilities may employ a continuous process, where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Different esters, amides.

Properties

IUPAC Name

methyl 3-(2,6-dichlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHVPQLGWLNHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 3-(2,6-dichlorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-(2,6-dichlorophenyl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • Methyl 3-(2,6-dichlorophenyl)propanoate: The compound .

  • Methyl 3-(2,4-dichlorophenyl)propanoate: Similar structure with chlorine atoms at different positions on the phenyl ring.

  • This compound: Similar structure with different substituents on the phenyl ring.

Uniqueness:

  • This compound: is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positioning can affect the compound's binding affinity to biological targets and its overall efficacy in various applications.

Biological Activity

Methyl 3-(2,6-dichlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H10Cl2O2
  • Molecular Weight : Approximately 233.11 g/mol

The compound features a propanoate group attached to a dichlorophenyl moiety, which enhances its lipophilicity and reactivity, making it suitable for various biological applications. The presence of chlorine atoms on the phenyl ring is known to influence the compound's biological activity, often enhancing its interaction with biological targets.

Biological Activity

This compound has been investigated for several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pathways involved in inflammation. The dichlorophenyl group appears to play a crucial role in modulating these pathways, potentially making it useful in developing anti-inflammatory drugs.
  • Analgesic Effects : There is evidence indicating that derivatives of this compound may exhibit analgesic properties. This suggests potential applications in pain management therapies.
  • Anticancer Activity : Recent research has focused on synthesizing novel derivatives from this compound and testing their efficacy against various cancer cell lines. These studies indicate promising results, suggesting that these derivatives could serve as lead compounds in cancer therapeutics.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory and pain signaling pathways. The structural features of the compound facilitate binding to these targets, leading to modulation of biological responses.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatoryInhibition of inflammatory pathways
AnalgesicPotential pain relief effects
AnticancerActivity against various cancer cell lines

Case Study: Anticancer Activity

A recent study synthesized novel dihydropyrimidine derivatives from this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that several derivatives exhibited significant growth inhibition, suggesting their potential as anticancer agents. Further pharmacological studies are warranted to explore their efficacy and safety profiles in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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